

## Analytical Standards for Regaloside I: A Detailed Guide for Researchers

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Compound of Interest		
Compound Name:	Regaloside I	
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[City, State] – [Date] – To facilitate advancements in natural product research and drug development, this application note provides a comprehensive overview of the analytical standards and methodologies for the quantification and characterization of **Regaloside I**. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries engaged in the analysis of this and related compounds.

**Regaloside I**, a phenylpropanoid glycerol glucoside found in various plant species, including lilies, has garnered interest for its potential biological activities.[1][2] Accurate and reliable analytical methods are crucial for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This note details established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols, along with nuclear magnetic resonance (NMR) data for structural confirmation.

## Physicochemical Properties of Regaloside I

A clear understanding of the fundamental properties of **Regaloside I** is essential for its analysis.



Property	Value	Source
CAS Number	126239-78-9	[3][4][5][6]
Molecular Formula	C20H26O11	[3][4][5][6]
Molecular Weight	442.42 g/mol	[3][4]
Appearance	Solid	[2][5]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[2][3][5][7]

# High-Performance Liquid Chromatography (HPLC-PDA) Method for Quantification

A validated HPLC method coupled with a Photodiode Array (PDA) detector has been established for the simultaneous determination of **Regaloside I** and other related regalosides. [8][9]

### **Quantitative Data Summary**

The following table summarizes the validation parameters of the HPLC-PDA method for **Regaloside I**.

Parameter	Regaloside I
Linearity (r²)	≥0.9999
Limit of Detection (LOD)	0.10–0.66 μg/mL
Limit of Quantitation (LOQ)	0.29–2.01 μg/mL
Recovery	95.39–103.92%
Precision (RSD)	<2.78%

Data sourced from a study on the simultaneous determination of eight regalosides from Lilium lancifolium Thunb. bulbs.[8][9]



### **Experimental Protocol: HPLC-PDA Analysis**

This protocol is designed for the quantitative analysis of **Regaloside I** in various samples.

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: A system equipped with a photodiode array (PDA) detector.
- Column: Gemini C18 reversed-phase analytical column (250 mm x 4.6 mm, 5 μm particle size).[9]
- Mobile Phase:
  - A: 0.1% (v/v) formic acid in distilled water.[8][9]
  - B: 0.1% (v/v) formic acid in acetonitrile.[10]
- Gradient Elution: A linear gradient is typically employed. For a simultaneous analysis of multiple regalosides, a gradient of 15–34.6% B over 28 minutes can be used.[10]
- Flow Rate: 1.0 mL/min.[10]
- Column Temperature: 40 °C.[9]
- Detection Wavelength: UV detection can be monitored at 305, 310, and 325 nm.[11]
- Injection Volume: 10 μL.[10]
- 2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh a known amount of **Regaloside I** reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
- Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a common method involves extraction with a suitable solvent, followed by filtration



through a 0.45 µm syringe filter before injection.

- 3. Analysis and Quantification:
- Inject the calibration standards and the sample solutions into the HPLC system.
- Construct a calibration curve by plotting the peak area of Regaloside I against the concentration of the standards.
- Determine the concentration of **Regaloside I** in the sample by interpolating its peak area on the calibration curve.

# Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS offers higher sensitivity and selectivity for the analysis of **Regaloside I**, particularly in complex matrices like biological samples.[1][12]

### **Quantitative Data Summary**

LC-MS methods provide high sensitivity for pharmacokinetic studies.

Parameter	Value
Lower Limit of Quantification (LLOQ)	0.1–1.0 ng/mL

Data from a pharmacokinetic study of seven major bioactive components, including **Regaloside I**, in rat plasma.[12]

### **Experimental Protocol: LC-MS Analysis**

This protocol outlines a general procedure for the analysis of **Regaloside I** using LC-MS.

- 1. Instrumentation and Conditions:
- LC System: An Agilent 1260 series HPLC system or equivalent.[10]



- Mass Spectrometer: A triple-quadrupole mass spectrometer with an API-ESI ionization source.[10]
- Column: Poroshell 120 EC-C18 column (150 mm × 3.0 mm, 2.7 μm).[12]
- Mobile Phase:
  - A: Water with 5 mM ammonium acetate.[12]
  - B: Acetonitrile.[12]
- Gradient Elution: A gradient program is used to achieve separation.
- Flow Rate: 0.4 mL/min.[12]
- Ionization Mode: Can be performed in both positive and negative ion modes.[10]
- Mass Scan Range: m/z 100–2000.[10]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[12]
- 2. Sample Preparation:
- Plasma Samples: Protein precipitation is a common method. This can be achieved by adding methanol to the plasma sample, followed by centrifugation to remove the precipitated proteins.[12] The supernatant is then collected for analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural identification of **Regaloside I**. [3][10]

### **Experimental Protocol: NMR Analysis**

- Spectrometer: AMX-400 or 500 MHz spectrometer.[10]
- Solvent: Samples are typically dissolved in methanol-d4.[10]

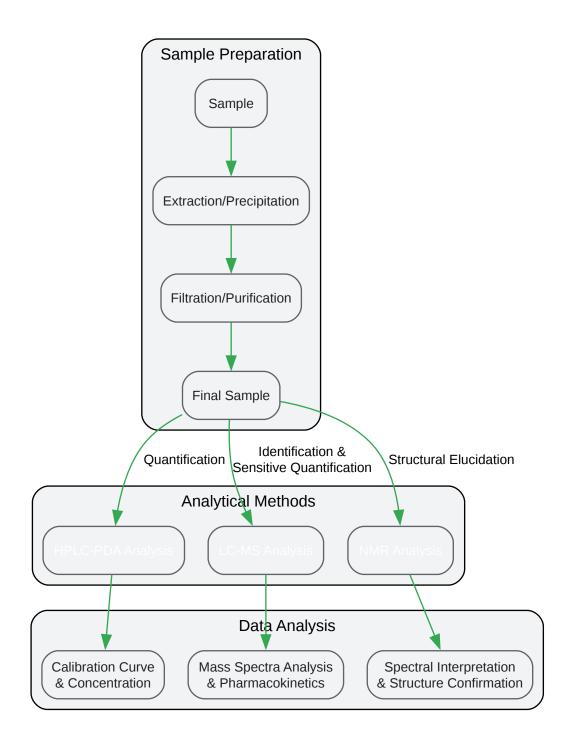


- Reference Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[10]
- Experiments: 1D (¹H NMR, ¹³C NMR) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the complete structure.[10]

### **Experimental Workflow and Data Analysis**

The following diagrams illustrate the typical workflow for the analysis of **Regaloside I** and the logical relationship of the analytical techniques.

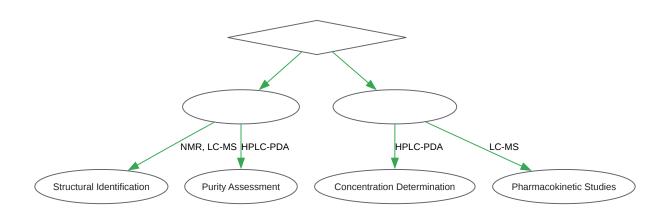




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Caption: General experimental workflow for the analysis of **Regaloside I**.





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Caption: Relationship between analytical techniques and objectives.

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